2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
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Overview
Description
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and neuroprotection. This compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid typically involves the reaction of 4-ethylpiperazine with a benzoic acid derivative. One common method includes the use of 4-ethylpiperazine-1-carbonyl chloride as a key intermediate. This intermediate is prepared by reacting 4-ethylpiperazine with thionyl chloride under controlled conditions . The resulting 4-ethylpiperazine-1-carbonyl chloride is then reacted with a benzoic acid derivative to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoic acid moiety can undergo substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance neurotransmission and provide neuroprotective effects. Additionally, the compound exhibits antioxidant properties, protecting neuronal cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester: This compound shares a similar piperazine moiety and is also investigated for its neuroprotective properties.
2-[(6-Nitro-2-benzothiazolyl)amino]-2-oxoethyl4-[2-(N,N-dimethylamino)ethyl] piperazine-1 carbodithioate: Another compound with a piperazine ring, studied for its acetylcholinesterase inhibitory activity.
Uniqueness
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is unique due to its specific structural features and the combination of its neuroprotective and antioxidant properties. Its ability to inhibit acetylcholinesterase and protect against oxidative stress makes it a promising candidate for therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
2-(4-ethylpiperazine-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMPJVMVSBYHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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